Silica

Description

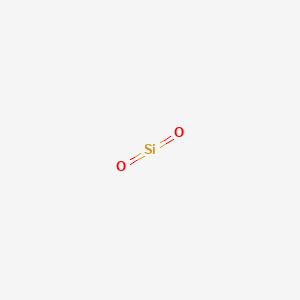

Structure

3D Structure

Properties

IUPAC Name |

dioxosilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/O2Si/c1-3-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYPSYNLAJGMNEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Si]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

SiO2, O2Si | |

| Record name | SILICA, AMORPHOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | silica | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Silica | |

| Description | Chemical information link to Wikipedia. | |

| Record name | Silicon dioxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Silicon_dioxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31392-49-1 | |

| Record name | Silica, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31392-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1029677 | |

| Record name | Silica | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1029677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

60.084 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Transparent to gray, odorless powder. Irritating to the skin and eyes on contact. Inhalation will cause irritation in the respiratory tract. [Note: Amorphous silica is the non-crystalline form of SiO2.], Dry Powder; Dry Powder, Liquid; Dry Powder, Other Solid; Dry Powder, Pellets or Large Crystals; Dry Powder, Pellets or Large Crystals, Liquid; Dry Powder, Pellets or Large Crystals, Other Solid; Dry Powder, Pellets or Large Crystals, Water or Solvent Wet Solid; Dry Powder, Pellets or Large Crystals, Water or Solvent Wet Solid, Liquid; Dry Powder, Water or Solvent Wet Solid; Liquid; Liquid, NKRA; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals; Water or Solvent Wet Solid; Water or Solvent Wet Solid, Other Solid, White, fluffy powder or granules. Hygroscopic, Transparent to gray, odorless powder. [Note: Amorphous silica is the non-crystalline form of SiO2.]; [NIOSH], Solid, Transparent to gray, odorless powder. [Note: Amorphous silica is the non-crystalline form of SiO2.] | |

| Record name | SILICA, AMORPHOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Silica | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | SILICON DIOXIDE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Silica, amorphous | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/620 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Silica | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035659 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Silica, amorphous | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0552.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

4046 °F at 760 mmHg (NIOSH, 2023), 4046 °F | |

| Record name | SILICA, AMORPHOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMORPHOUS SILICA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/682 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Silica, amorphous | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0552.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Insoluble (NIOSH, 2023), The solubility of the various phases of silicas is very complex and depends upon several factors. Solubility increases with temperature and pH and is affected by the presence of trace metals. Particle size influences the rate of solubility. /Silica/, Insoluble, Silica is rather poorly soluble in water although solubility is higher for the amorphous than for the crystalline morphologies. ... The external amorphous layer in quartz is more soluble than the crystalline underlying core., AMORPHOUS IS SOL IN ALKALIES, ESP WHEN FINELY DIVIDED | |

| Record name | SILICA, AMORPHOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMORPHOUS SILICA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/682 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Silica, amorphous | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0552.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

2.2 (NIOSH, 2023) - Denser than water; will sink, 2.2 @ 25 °C, 2.20 | |

| Record name | SILICA, AMORPHOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMORPHOUS SILICA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/682 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Silica, amorphous | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0552.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

0 mmHg (approx) (NIOSH, 2023), approx 0 mm Hg, 0 mmHg (approx) | |

| Record name | SILICA, AMORPHOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMORPHOUS SILICA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/682 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Silica, amorphous | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0552.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Amorphous powder, Transparent to gray powder (Note: Amorphous silica is the non-crystalline form of O2Si). ... solid, Silica gel is a coherent, rigid, continuous three-dimensional network of spherical particles of colloidal microporous silica. | |

CAS No. |

7631-86-9, 14639-89-5, 14808-60-7, 13778-37-5, 15468-32-3, 14464-46-1, 20243-18-9, 13778-38-6, 15723-40-7, 17679-64-0, 60676-86-0, 92283-58-4, 99439-28-8, 112945-52-5 | |

| Record name | SILICA, AMORPHOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chalcedony (SiO2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14639-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quartz (SiO2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14808-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stishovite (SiO2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13778-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tridymite (SiO2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15468-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silica | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7631-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cristobalite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14464-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lussatite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20243-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silicon dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007631869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stishovite (SiO2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013778375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coesite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013778386 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cristobalite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014464461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chalcedony | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014639895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quartz | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014808607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tridymite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015468323 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Agate (SiO2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015723407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Keatite (SiO2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017679640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silica, vitreous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060676860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, dioxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092283584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quartz-beta | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099439288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aquafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112945525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silicon dioxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11132 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Silica | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silica | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1029677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | silicon dioxide; synthetic amorphous silicon dioxide (nano) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.678 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SILICON DIOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ETJ7Z6XBU4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Silica | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035659 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

3110 °F (NIOSH, 2023), 3110 °F, 1716 - 1736 °C | |

| Record name | SILICA, AMORPHOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMORPHOUS SILICA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/682 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Silica | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035659 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Silica, amorphous | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0552.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of Silica Nanoparticles for Drug Delivery

Foreword: Bridging Synthesis and Application in Nanomedicine

In the rapidly evolving landscape of nanomedicine, silica nanoparticles (SNPs) have emerged as a versatile and powerful platform for targeted drug delivery. Their tunable size, high surface area, and robust biocompatibility make them ideal candidates for carrying a wide array of therapeutic agents. However, the successful translation of these promising nanomaterials from the laboratory bench to clinical applications hinges on a deep and practical understanding of their synthesis and functionalization.

This in-depth technical guide is designed for researchers, scientists, and drug development professionals who seek not just to follow protocols, but to comprehend the underlying principles that govern the formation and function of this compound-based drug delivery systems. As a Senior Application Scientist, my goal is to move beyond mere procedural descriptions and provide a narrative grounded in scientific integrity and field-proven insights. We will explore the "why" behind experimental choices, ensuring that every step is part of a self-validating system.

Here, we will delve into the core methodologies for synthesizing this compound nanoparticles, with a particular focus on the celebrated Stöber method and the versatile sol-gel process. We will then navigate the critical aspects of surface functionalization, a key step in tailoring these nanoparticles for specific drug delivery tasks, including active targeting and controlled release. Finally, we will address the essential characterization techniques required to ensure the quality, consistency, and efficacy of the synthesized nanoparticles. This guide is structured to empower you with the knowledge and practical insights necessary to innovate and excel in the exciting field of nanomedicine.

Part 1: The Foundation - Synthesis of the this compound Core

The journey of creating a sophisticated drug delivery system begins with the precise synthesis of the core this compound nanoparticle. The choice of synthesis method is paramount as it dictates the fundamental physicochemical properties of the nanoparticle, including its size, shape, porosity, and surface chemistry. These properties, in turn, profoundly influence the nanoparticle's drug loading capacity, release kinetics, biodistribution, and cellular uptake.

The Stöber Method: A Cornerstone of this compound Nanoparticle Synthesis

The Stöber process, first reported by Werner Stöber and his team in 1968, remains the most widely used wet chemistry approach for synthesizing monodisperse spherical this compound nanoparticles. Its enduring popularity stems from its simplicity, reproducibility, and the high degree of control it offers over particle size and distribution.

The Underlying Chemistry: A Sol-Gel Process

The Stöber method is a classic example of a sol-gel process.[1] It involves two primary chemical reactions: the hydrolysis of a this compound precursor, most commonly tetraethyl orthosilicate (TEOS), followed by the condensation of the resulting silicic acid or silanol monomers.[2][3]

-

Hydrolysis: In the presence of water and a catalyst (typically ammonia), the ethoxy groups (-OCH2CH3) of the TEOS molecule are replaced by hydroxyl groups (-OH).

-

Condensation: The newly formed silanol groups then react with each other or with remaining ethoxy groups to form siloxane bridges (Si-O-Si), releasing water or ethanol as a byproduct. This polymerization process leads to the formation of a three-dimensional this compound network, which constitutes the nanoparticle.[4]

The overall reaction can be summarized as follows:

Si(OC₂H₅)₄ + 2H₂O → SiO₂ + 4C₂H₅OH

Causality in Experimental Choices: The Role of Reactants

The final characteristics of the this compound nanoparticles are exquisitely sensitive to the reaction conditions. Understanding the role of each component is crucial for achieving the desired particle properties.

-

TEOS Concentration: The concentration of the this compound precursor directly influences the final particle size. Higher TEOS concentrations generally lead to the formation of larger nanoparticles.[5]

-

Ammonia (Catalyst): Ammonia serves as a morphological catalyst.[2] Its concentration has a significant impact on both the rate of hydrolysis and condensation, and consequently, on the particle size. Higher ammonia concentrations typically result in larger particles.[6] The kinetic balance between hydrolysis and condensation, governed by the ammonia concentration, is a key factor in controlling the particle growth mechanism.[7]

-

Water Concentration: Water is a necessary reactant for the hydrolysis of TEOS. The molar ratio of water to TEOS affects the particle size and porosity.[8]

-

Solvent (Ethanol): Ethanol acts as a solvent for both the TEOS and the growing nanoparticles, preventing premature aggregation. The volume of ethanol used can also be a tool to control the final particle size.[9]

-

Temperature: The reaction temperature influences the rates of hydrolysis and condensation, thereby affecting the final particle size.[6]

Table 1: Effect of Reactant Concentrations on this compound Nanoparticle Size

| TEOS Concentration (M) | Ammonia Concentration (M) | Water Concentration (M) | Ethanol (mL) | Particle Size (nm) | Reference |

| 0.17 | 0.5 | 5.0 | 100 | ~100 | [5] |

| 0.28 | 0.5 | 5.0 | 100 | ~200 | [5] |

| 0.17 | 1.0 | 5.0 | 100 | ~250 | [5] |

Note: This table provides a generalized representation. Actual results may vary based on specific experimental conditions.

The Sol-Gel Process: Versatility in Structure and Porosity

While the Stöber method is a specific type of sol-gel process, the broader sol-gel methodology offers immense versatility in creating a wide range of this compound nanostructures, including mesoporous this compound nanoparticles (MSNs).[10][11] MSNs are particularly attractive for drug delivery due to their high surface area and large pore volume, which allow for efficient drug loading.[12][13]

Creating Porosity: The Role of Templates

The key to synthesizing mesoporous this compound is the use of a templating agent, typically a surfactant such as cetyltrimethylammonium bromide (CTAB).[8] The surfactant molecules self-assemble in the reaction mixture to form micelles. The this compound precursors then hydrolyze and condense around these micelles. Subsequent removal of the surfactant template, usually through calcination or solvent extraction, leaves behind a network of uniform pores.[1]

The choice and concentration of the surfactant, along with other reaction parameters, allow for precise control over the pore size and structure of the resulting mesoporous this compound nanoparticles.[8]

Diagram 1: The Stöber Method for this compound Nanoparticle Synthesis

Caption: Covalent attachment of PEG chains to the surface of a this compound nanoparticle.

Active Targeting: Guiding Nanoparticles to Their Destination

To enhance therapeutic efficacy and minimize off-target effects, this compound nanoparticles can be functionalized with targeting ligands that specifically bind to receptors overexpressed on the surface of diseased cells, such as cancer cells. [14][15]Common targeting moieties include:

-

Folic Acid: Folate receptors are often overexpressed in various types of cancer cells. [16]* Antibodies: Monoclonal antibodies can be conjugated to the nanoparticle surface to target specific antigens on cancer cells.

-

Peptides: Short peptides that recognize and bind to specific cell surface receptors can be used for targeted delivery.

This active targeting strategy can significantly increase the accumulation of the drug-loaded nanoparticles at the desired site, leading to improved therapeutic outcomes. [17]

Stimuli-Responsive Drug Release: On-Demand Therapy

Conventional drug delivery systems often suffer from premature drug release, leading to systemic toxicity. Stimuli-responsive this compound nanoparticles are designed to release their therapeutic cargo in response to specific triggers present in the tumor microenvironment or applied externally. [18][19]This allows for on-demand drug release, maximizing the therapeutic effect at the target site while minimizing side effects.

Common stimuli include:

-

pH: The slightly acidic environment of tumors can be exploited to trigger the release of drugs from pH-sensitive linkers.

-

Redox Potential: The higher concentration of glutathione in cancer cells can be used to cleave disulfide bonds and release the drug.

-

Enzymes: Specific enzymes that are overexpressed in tumors can be used to trigger drug release.

-

Light: External light sources can be used to activate photosensitive linkers and trigger drug release. [19]

Part 3: Experimental Protocols and Characterization

The successful synthesis and functionalization of this compound nanoparticles require meticulous experimental procedures and rigorous characterization to ensure the desired properties are achieved.

Experimental Protocol: Synthesis of this compound Nanoparticles via the Stöber Method

This protocol provides a general guideline for the synthesis of this compound nanoparticles. The specific amounts of reagents should be adjusted to obtain nanoparticles of the desired size.

Materials:

-

Tetraethyl orthosilicate (TEOS)

-

Ethanol (absolute)

-

Ammonium hydroxide solution (28-30%)

-

Deionized water

Procedure:

-

In a round-bottom flask, prepare a solution of ethanol, deionized water, and ammonium hydroxide. [20]2. Stir the mixture vigorously at room temperature. [2]3. Rapidly add the desired amount of TEOS to the stirring solution. [2]4. Continue stirring for a specified period (e.g., 2-12 hours) to allow for the formation and growth of the this compound nanoparticles. [2][20]5. Isolate the this compound nanoparticles by centrifugation. [20]6. Wash the nanoparticles multiple times with ethanol and deionized water to remove unreacted reagents and byproducts. [20]7. The purified this compound nanoparticles can be redispersed in a suitable solvent for storage or further functionalization. [20]

Experimental Protocol: Surface Modification with (3-Aminopropyl)triethoxysilane (APTES)

APTES is a commonly used silane coupling agent to introduce amine functional groups onto the surface of this compound nanoparticles, which can then be used for further conjugation of targeting ligands or other molecules. [20][21] Materials:

-

Synthesized this compound nanoparticles

-

Toluene (anhydrous)

-

(3-Aminopropyl)triethoxysilane (APTES)

Procedure:

-

Disperse the this compound nanoparticles in anhydrous toluene. [22]2. Add APTES to the nanoparticle suspension. [22]3. Stir the reaction mixture at a specific temperature (e.g., room temperature or elevated temperature) for a designated period (e.g., 12-24 hours). [21][22]4. Isolate the APTES-functionalized this compound nanoparticles by centrifugation. [21]5. Wash the nanoparticles thoroughly with toluene and ethanol to remove excess APTES. [21]6. Dry the functionalized nanoparticles under vacuum.

Characterization Techniques: Ensuring Quality and Consistency

A comprehensive suite of characterization techniques is essential to validate the successful synthesis and functionalization of this compound nanoparticles.

Table 2: Key Characterization Techniques for this compound Nanoparticles

| Technique | Information Obtained |

| Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM) | Particle size, shape, and morphology. [23][24][25] |

| Dynamic Light Scattering (DLS) | Hydrodynamic diameter and size distribution in solution. [24][25] |

| Zeta Potential | Surface charge and colloidal stability. [25] |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Presence of functional groups on the nanoparticle surface. [24][25][26] |

| Brunauer-Emmett-Teller (BET) Analysis | Surface area and pore size distribution (for mesoporous this compound). [8][27] |

| X-ray Diffraction (XRD) | Crystalline or amorphous nature of the this compound. [23][24] |

| Thermogravimetric Analysis (TGA) | Quantification of surface functionalization. [26] |

Diagram 3: Workflow for Synthesis and Characterization of Functionalized this compound Nanoparticles

Caption: A streamlined workflow from nanoparticle synthesis to preclinical evaluation.

Part 4: Drug Loading and Release Mechanisms

The ultimate goal of synthesizing functionalized this compound nanoparticles is to effectively load and deliver therapeutic agents. The choice of drug loading method and the understanding of release mechanisms are critical for optimizing the therapeutic performance of the nanocarrier.

Drug Loading Strategies

Several methods can be employed to load drugs into or onto this compound nanoparticles, with the choice depending on the properties of both the drug and the nanoparticle. [28][29]

-

Adsorption: This is the most common method, where the nanoparticles are incubated in a concentrated drug solution. The drug molecules then adsorb onto the surface or into the pores of the this compound. [28]* Incipient Wetness Impregnation: A concentrated drug solution with a volume equal to the pore volume of the this compound is added dropwise to the nanoparticles. This method is particularly effective for loading drugs into mesoporous this compound. [28]* Solvent Evaporation: The drug and nanoparticles are dissolved or suspended in a common solvent, which is then evaporated, leaving the drug deposited on the nanoparticle surface or within the pores. [28]* Covalent Grafting: The drug can be covalently attached to the functionalized surface of the this compound nanoparticles. This method provides better control over drug loading and can prevent premature release. [28]

Mechanisms of Drug Release

The release of the drug from the this compound nanoparticle can be governed by several mechanisms, often acting in combination.

-

Diffusion: The drug molecules diffuse out of the pores or from the surface of the nanoparticle into the surrounding medium. This is a primary release mechanism for physically adsorbed drugs.

-

Swelling/Erosion: For certain types of this compound-based carriers, swelling or erosion of the matrix can facilitate drug release.

-

Cleavage of Linkers: In stimuli-responsive systems, the cleavage of specific chemical linkers triggers the release of the drug.

The release profile can be tailored by modifying the pore size and surface chemistry of the this compound nanoparticles, as well as by the choice of drug loading method and the use of stimuli-responsive linkers. [30]

Conclusion: The Path Forward in this compound-Based Drug Delivery

The synthesis of this compound nanoparticles for drug delivery is a multidisciplinary endeavor that requires a deep understanding of chemistry, materials science, and biology. As we have explored in this guide, the ability to precisely control the synthesis and functionalization of these nanoparticles opens up a vast design space for creating sophisticated and effective drug delivery systems.

From the foundational Stöber method to the intricacies of stimuli-responsive release, each step in the process offers opportunities for innovation and optimization. The future of this compound-based nanomedicine will undoubtedly involve the development of even more complex and multifunctional nanoparticles, capable of not only delivering drugs but also providing diagnostic information and monitoring therapeutic responses.

As researchers and drug development professionals, our continued exploration and refinement of these synthesis and functionalization strategies will be crucial in translating the immense promise of this compound nanoparticles into tangible clinical benefits for patients. The journey from a simple this compound precursor to a life-saving therapeutic is a testament to the power of controlled synthesis and rational design in the realm of nanomedicine.

References

-

A Review of this compound-Based Nanoplatforms for Anticancer Cargo Delivery. (n.d.). MDPI. Retrieved January 4, 2026, from [Link]

-

Stöber process. (2023, December 2). In Wikipedia. Retrieved January 4, 2026, from [Link]

-

Prasad, R., et al. (2020). Application of Mesoporous this compound Nanoparticles in Cancer Therapy and Delivery of Repurposed Anthelmintics for Cancer Therapy. Molecules, 25(13), 3049. [Link]

-

Recent advances in mesoporous this compound nanoparticle: synthesis, drug loading, release mechanisms, and diverse applications. (2023, June 28). Frontiers in Chemistry. Retrieved January 4, 2026, from [Link]

-

Functionalized mesoporous this compound nanoparticles for stimuli-responsive and targeted drug delivery. (2013). ResearchGate. [Link]

-

Advances in this compound based nanoparticles for targeted cancer therapy. (2015). ResearchGate. [Link]

-

Functionalized this compound Nanoparticles As an Alternative Platform for Targeted Drug-Delivery of Water Insoluble Drugs. (2016, March 1). Langmuir, 32(10), 2465-2474. [Link]

-

A Review of Mesoporous this compound Nanoparticle Delivery Systems in Chemo-Based Combination Cancer Therapies. (2020, December 1). Pharmaceutics, 12(12), 1162. [Link]

-

Functionalized Mesoporous this compound Nanoparticles for Drug-Delivery to Multidrug-Resistant Cancer Cells. (2022, July 14). International Journal of Molecular Sciences, 23(14), 7793. [Link]

-

Sol-Gel this compound Nanoparticles in Medicine: A Natural Choice. Design, Synthesis and Products. (2019, April 26). Molecules, 24(8), 1649. [Link]

-

Mesoporous this compound Nanoparticles for Cancer Therapy. (2014). Semantic Scholar. [Link]

-

Drug loading methods and kinetic release models using of mesoporous this compound nanoparticles as a drug delivery system: a review. (2024, August 30). R Discovery. Retrieved January 4, 2026, from [Link]

-

Mesoporous this compound nanoparticles prepared by different methods for biomedical applications: Comparative study. (2019, May 22). Journal of Biomedical Materials Research Part A, 107(9), 1965-1975. [Link]

-

Functionalized this compound Nanoparticles As an Alternative Platform for Targeted Drug-Delivery of Water Insoluble Drugs. (2016, March 1). Langmuir, 32(10), 2465-2474. [Link]

-

This compound particle synthesis. (2021, May 9). Nano-Optics & Devices Lab @ IIT Hyderabad. Retrieved January 4, 2026, from [Link]

-

Synthesis of mesoporous this compound nanoparticles by sol–gel as nanocontainer for future drug delivery applications. (2017, April 7). ResearchGate. [Link]

-

Synthesis and Functionalization of a Mesoporous this compound Nanoparticle Based on the Sol–Gel Process and Applications in Controlled Release. (2008, April 15). Accounts of Chemical Research, 41(4), 529-539. [Link]

-

Mesoporous this compound nanoparticles as a drug delivery mechanism. (2023). ResearchGate. [Link]

-

Surface Modification of this compound using APTES. (2022, October 11). Reddit. Retrieved January 4, 2026, from [Link]

-

Advances in Functionalized Mesoporous this compound Nanoparticles for Tumor Targeted Drug Delivery and Theranostics. (2017, June 1). Bentham Science Publishers. Retrieved January 4, 2026, from [Link]

-

Biocompatibility, Biodistribution, and Drug-Delivery Efficiency of Mesoporous this compound Nanoparticles for Cancer Therapy in Animals. (2011, March 21). Small, 7(6), 761-768. [Link]

-

Synthesis and Drug Delivery Applications for Mesoporous this compound Nanoparticles. (2018). Journal of Nanomedicine & Nanotechnology, 9(3). [Link]

-

In situ interfacial surface modification of hydrophilic this compound nanoparticles by two organosilanes leading to stable Pickering emulsion. (2019, December 2). RSC Advances, 9(68), 39686-39695. [Link]

-

Understanding the Effect of Functionalization on Loading Capacity and Release of Drug from Mesoporous this compound Nanoparticles: A Computationally Driven Study. (2022, March 4). ACS Omega, 7(10), 8493-8503. [Link]

-

Synthesis and Characterization of this compound Nanoparticles. (2013). Materials Science Forum, 736, 171-177. [Link]

-

Structural, Optical, and Morphological Characterization of this compound Nanoparticles Prepared by Sol-Gel Process. (2022, November 9). DergiPark, 31(3), 1133-1142. [Link]

-

Room-temperature preparation and characterization of poly (ethylene glycol)-coated this compound nanoparticles for biomedical applications. (2003). Journal of Biomedical Materials Research Part A, 67(2), 511-517. [Link]

-

Preparation and Characterization of this compound Nanoparticles and of this compound-Gentamicin Nanostructured Solution Obtained by Microwave-Assisted Synthesis. (2021, April 20). Materials, 14(8), 2056. [Link]

-

A Critical View on the Biocompatibility of this compound Nanoparticles and Liposomes as Drug Delivery Systems. (2025, June 2). Molecular Pharmaceutics. [Link]

-

Fabrication of this compound Nanoparticles by Sol-Gel Method and Effect of TEOS Precursor. (2025, March 9). IOSR Journal of Applied Chemistry, 17(3), 1-8. [Link]

-

On the this compound Surface Modification and Its Effect on Charge Trapping and Transport in PP-Based Dielectric Nanocomposites. (2020, January 27). ACS Applied Polymer Materials, 2(2), 652-663. [Link]

-

PEGylation of Mesoporous this compound Nanoparticles for Drug Delivery Applications. (2025, August 6). Journal of Chemical Society, 3(2), 1-10. [Link]

-

A novel method for synthesis of this compound nanoparticles. (2007). Journal of Materials Science: Materials in Medicine, 18(9), 1849-1853. [Link]

-

Unraveling the Growth Mechanism of this compound Particles in the Stöber Method: In Situ Seeded Growth Model. (2017, March 21). Langmuir, 33(11), 2792-2799. [Link]

-

APTES-Based this compound Nanoparticles as a Potential Modifier for the Selective Sequestration of CO2 Gas Molecules. (2022, November 23). Nanomaterials, 12(23), 4153. [Link]

-

Bioinspired this compound as drug delivery systems and their biocompatibility. (2014). Journal of Materials Chemistry B, 2(31), 5029-5038. [Link]

-

Bioinspired this compound as drug delivery systems and their biocompatibility. (2014, June 27). Journal of Materials Chemistry B, 2(31), 5029-5038. [Link]

-

Biocompatible Supramolecular Mesoporous this compound Nanoparticles as the Next-Generation Drug Delivery System. (2022, June 27). Frontiers in Chemistry, 10, 921008. [Link]

-

Synthesis and Characterization of this compound Nano-Particles by Acid Leaching Technique. (2014). Research Journal of Chemical Sciences, 4(5), 52-55. [Link]

-

One-Pot APTES Grafted this compound Synthesis and Modification with AgNPs. (2023, April 18). Gels, 9(4), 336. [Link]

-

Impact of different PEGylation patterns on the long-term bio-stability of colloidal mesoporous this compound nanoparticles. (2025, August 7). ResearchGate. [Link]

-

Facile control of this compound nanoparticles using a novel solvent varying method for the fabrication of artificial opal photonic crystals. (2016, December 17). Journal of Nanoparticle Research, 18(12), 374. [Link]

-

Synthesis of mono-dispersed this compound nanoparticles using sol-gel method. (2017, January 31). Journal of the Korean Ceramic Society, 54(1), 72-77. [Link]

-

Synthesis of this compound Nanoparticles: A Review. (2024, March 11). International Journal for Research in Applied Science and Engineering Technology, 12(3), 1157-1163. [Link]

-

Review on PEGylation (Surface Coating with Polyethylene Glycol) and Potential Use of PEGylated this compound-based Materials for Biomedical Applications. (2014). Journal of the Society of Inorganic Materials, Japan, 22(374), 29-35. [Link]

-

Synthesis and Characterization of Mesoporous this compound Nanoparticles Loaded with P-Cymene against Rice Bacterial Blight. (2023, September 21). International Journal of Molecular Sciences, 24(18), 14389. [Link]

-

Elucidating the Mechanism of this compound Nanoparticle PEGylation Processes Using Fluorescence Correlation Spectroscopies. (2018, August 22). Chemistry of Materials, 30(17), 5945-5954. [Link]

Sources

- 1. Stöber process - Wikipedia [en.wikipedia.org]

- 2. This compound particle synthesis - Nano-Optics & Devices Lab @ IIT Hyderabad [people.iith.ac.in]

- 3. Synthesis of this compound Nanoparticles: A Review [ijraset.com]

- 4. Synthesis of Size Controlled Spherical this compound Nanoparticles via Sol-Gel Process within Hydrophilic Solvent [jkcs.or.kr]

- 5. benchchem.com [benchchem.com]

- 6. A novel method for synthesis of this compound nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Facile control of this compound nanoparticles using a novel solvent varying method for the fabrication of artificial opal photonic crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sol-Gel this compound Nanoparticles in Medicine: A Natural Choice. Design, Synthesis and Products - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pulsus.com [pulsus.com]

- 12. researchgate.net [researchgate.net]

- 13. A Review of Mesoporous this compound Nanoparticle Delivery Systems in Chemo-Based Combination Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Application of Mesoporous this compound Nanoparticles in Cancer Therapy and Delivery of Repurposed Anthelmintics for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benthamdirect.com [benthamdirect.com]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. broadpharm.com [broadpharm.com]

- 21. reddit.com [reddit.com]

- 22. APTES-Based this compound Nanoparticles as a Potential Modifier for the Selective Sequestration of CO2 Gas Molecules [mdpi.com]

- 23. Synthesis and Characterization of this compound Nanoparticles | Scientific.Net [scientific.net]

- 24. dergipark.org.tr [dergipark.org.tr]

- 25. mdpi.com [mdpi.com]

- 26. Preparation and Characterization of this compound Nanoparticles and of this compound-Gentamicin Nanostructured Solution Obtained by Microwave-Assisted Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Mesoporous this compound nanoparticles prepared by different methods for biomedical applications: Comparative study - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Frontiers | Recent advances in mesoporous this compound nanoparticle: synthesis, drug loading, release mechanisms, and diverse applications [frontiersin.org]

- 29. pharmaexcipients.com [pharmaexcipients.com]

- 30. pubs.acs.org [pubs.acs.org]

Leveraging the Unique Properties of Mesoporous Silica for Advanced Catalysis

An In-depth Technical Guide:

Executive Summary

Mesoporous silica represents a revolutionary class of materials in the field of heterogeneous catalysis.[1][2] First discovered by researchers at the Mobil Oil Corporation in 1992, materials like MCM-41 marked a paradigm shift in catalyst support design.[2] Their defining characteristics—exceptionally high surface area, large and tunable pore volumes, and highly ordered pore structures—make them ideal platforms for housing catalytic active sites.[3][4][5] This guide provides a comprehensive exploration of the core properties of mesoporous this compound, detailing how these characteristics are manipulated through synthesis and functionalization to create highly efficient and selective catalysts. We will delve into the causality behind experimental choices, provide validated protocols for synthesis and modification, and survey the application of these materials in transformative chemical reactions.

The Catalytic Advantage: Core Properties of Mesoporous this compound

The efficacy of mesoporous this compound as a catalyst support stems from a unique combination of textural, structural, and surface properties. Unlike amorphous this compound, these materials offer a highly organized architecture that can be precisely controlled.[2]

Textural Properties: The Arena for Catalysis

The textural properties define the physical space where catalytic reactions occur.

-

High Specific Surface Area: Mesoporous this compound materials exhibit vast surface areas, often ranging from 600 to over 1000 m²/g.[6][7][8] This is a direct consequence of their extensive network of internal pores. The primary advantage of such a high surface area is the ability to achieve a high dispersion of active sites, maximizing their accessibility to reactant molecules and thereby enhancing catalytic activity.[6][9]

-

Large & Tunable Pore Volume: A large pore volume (typically ≥0.75 cm³/g) allows for the loading of a significant quantity of active species, whether they are organic functional groups, enzymes, or metal nanoparticles.[10][11] This high capacity is crucial for creating catalysts with a high density of active sites.

-

Uniform & Tunable Pore Size: The hallmark of mesoporous this compound is its uniform pore size distribution, typically within the 2 to 50 nm range.[12] This uniformity is critical for shape-selective catalysis, where only molecules of a certain size can enter the pores and reach the active sites.[9] Furthermore, the pore diameter can be precisely tuned during synthesis, allowing for the optimization of mass transport for specific reactants and products.[8][13] For instance, larger pores can accommodate bulky molecules and prevent pore blockage, a common cause of catalyst deactivation.[14]

Structural Properties: The Architectural Framework

The ordered arrangement of pores provides a stable and robust framework for catalysis.

-

Ordered Pore Systems: The two most prominent examples are the hexagonally arranged cylindrical pores of MCM-41 and SBA-15, and the cubic pore system of MCM-48.[6][15] This long-range order ensures that the pores are straight, non-tortuous channels, which facilitates the diffusion of reactants to, and products from, the active sites.[15]

-

Thick Pore Walls & Hydrothermal Stability: While early variants like MCM-41 have relatively thin walls and limited hydrothermal stability, materials like SBA-15 were developed with significantly thicker pore walls (3–6 nm).[6][11] This enhanced structural integrity provides superior thermal and mechanical stability, which is essential for catalytic processes that occur under harsh conditions, such as high temperatures and pressures.[6]

Surface Chemistry: The Foundation for Functionality

The native surface of mesoporous this compound is rich in silanol groups (Si-OH). While catalytically inert for most reactions, these groups are the anchor points for functionalization.[15] The density and accessibility of these silanol groups are paramount for the subsequent grafting of catalytically active moieties, transforming the inert support into a high-performance heterogeneous catalyst.

| Property | MCM-41 | SBA-15 | Significance in Catalysis |

| Pore Arrangement | Hexagonal (p6mm) | Hexagonal (p6mm) | Provides ordered, accessible channels for reactant diffusion.[6][11] |

| Typical Pore Size | 2 - 6.5 nm | 5 - 30 nm | Tunability allows for size-selective catalysis and accommodation of large molecules.[6][11] |

| BET Surface Area | >800 m²/g | 600 - 1000 m²/g | High surface area enables high dispersion of active sites.[6][7][11] |

| Pore Volume | ~0.75 - 1.0 cm³/g | ~1.0 - 1.5 cm³/g | Allows for high loading of catalytic species.[6][11] |

| Wall Thickness | ~1 nm | 3 - 6 nm | Thicker walls provide greater thermal and hydrothermal stability.[6] |

Table 1: Comparative properties of common mesoporous this compound materials, MCM-41 and SBA-15.

Synthesis and Functionalization: Engineering Catalytic Properties

The remarkable properties of mesoporous this compound are not inherent but are meticulously engineered through controlled synthesis and subsequent functionalization. Understanding these processes is key to designing catalysts for specific applications.

The Synthesis Workflow: A Supramolecular Templating Approach

The synthesis of mesoporous this compound is a fascinating example of bottom-up nanotechnology, relying on a sol-gel process guided by surfactant templates.[2][16]

-

Micelle Formation: An amphiphilic surfactant, such as cetyltrimethylammonium bromide (CTAB) for MCM-41 or a triblock copolymer like Pluronic P123 for SBA-15, is dissolved in a solvent (typically water/ethanol).[1][11][17] These molecules self-assemble into ordered supramolecular structures (e.g., rod-shaped micelles) that act as the template.

-

Hydrolysis & Condensation: A this compound precursor, most commonly tetraethyl orthosilicate (TEOS), is introduced.[1][2] Under basic or acidic catalysis, the TEOS undergoes hydrolysis to form silicic acid (Si(OH)₄).[1] These species then polycondense around the surfactant micelles, forming an inorganic-organic composite.

-

Template Removal (Calcination/Solvent Extraction): The composite material is aged and then treated to remove the organic surfactant template. This is typically done via calcination (heating in air to high temperatures) or solvent extraction.[1][18] The removal of the template leaves behind a rigid, porous this compound framework that is a negative replica of the micellar assembly.

Diagram 1: General workflow for the synthesis of mesoporous this compound via surfactant templating.

Experimental Protocol 1: Hydrothermal Synthesis of MCM-41

This protocol is a representative method for synthesizing MCM-41 using sodium silicate as an inexpensive this compound source.[19][20]

Reagents:

-

Sodium Silicate (Na₂SiO₃) solution

-

Cetyltrimethylammonium Bromide (CTAB)

-

Sulfuric Acid (H₂SO₄) for pH adjustment

-

Deionized Water

Procedure:

-

Prepare Surfactant Solution: Dissolve 5.4 g of CTAB in 50 mL of deionized water in a polypropylene beaker with stirring at approximately 40°C until the solution is clear.

-

Prepare Silicate Solution: In a separate beaker, dilute 6.3 g of sodium silicate solution with 40 mL of deionized water.

-

Combine and Gel: Add the hot surfactant solution to the silicate solution at room temperature under vigorous stirring. A white gel will form.

-

pH Adjustment: Slowly add 10 wt% sulfuric acid dropwise to the gel under continuous stirring until the pH of the mixture reaches 10.5.

-

Aging: Stir the gel for an additional 1 hour. Transfer the gel to a sealed autoclave and heat at 100-110°C for 72-110 hours.[19] The aging step is critical for the structural ordering of the material.

-

Recovery: Cool the autoclave to room temperature. Filter the solid product and wash thoroughly with deionized water until the washings are neutral. Dry the product at 80°C overnight.

-

Calcination: To remove the CTAB template, place the dried white powder in a furnace. Ramp the temperature to 550°C at a rate of 2°C/min and hold for 6 hours in an air atmosphere.[11][18] Cool down slowly to obtain the final calcined MCM-41 material.

Functionalization Strategies: Installing Active Sites

To convert the inert this compound support into a catalyst, active sites must be introduced. This is achieved primarily through two robust strategies.[6][17]

-

Post-Synthesis Grafting: This is the most common method, where the fully formed and calcined mesoporous this compound is treated with a solution of an organosilane containing the desired functional group (e.g., -NH₂, -SH, -SO₃H).[2][17] The organosilane reacts with the surface silanol groups, covalently anchoring the functionality to the pore walls. This method preserves the structural integrity of the this compound support.[17]

-

Co-Condensation (One-Pot Synthesis): In this approach, the organosilane is added directly to the initial synthesis gel along with the primary this compound precursor (TEOS).[6][21] This results in the functional groups being incorporated directly into the this compound framework as it forms. While potentially leading to a more uniform distribution of functional groups, high concentrations of the organosilane can sometimes disrupt the ordered mesostructure.[22]

Diagram 2: Comparison of the two primary strategies for functionalizing mesoporous this compound.

Experimental Protocol 2: Amine Functionalization of SBA-15 by Grafting

This protocol describes the post-synthesis grafting of (3-aminopropyl)triethoxysilane (APTES) onto SBA-15, a common method for creating solid base catalysts.[23][24]

Reagents:

-

Calcined SBA-15

-

(3-Aminopropyl)triethoxysilane (APTES)

-

Anhydrous Toluene

Procedure:

-

Activate SBA-15: Place 1.0 g of calcined SBA-15 in a flask and dry under vacuum at 110°C for 4 hours to remove adsorbed water and activate the silanol groups.

-

Prepare Slurry: Allow the flask to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon). Add 40 mL of anhydrous toluene to the flask and stir to create a uniform suspension.

-

Grafting Reaction: Add 1.0 mL of APTES to the suspension.[24] Heat the mixture to reflux (approx. 110°C) and maintain under reflux with continuous stirring for 6-10 hours.[23][24]

-

Washing: Cool the suspension to room temperature. Filter the solid product and wash it thoroughly with toluene and then with ethanol to remove any unreacted APTES.

-

Drying: Dry the final amine-functionalized SBA-15 powder in a vacuum oven at 60-80°C for 12 hours.[23][24]

A Versatile Toolbox: Types of Catalytic Active Sites

The true power of mesoporous this compound lies in its ability to be functionalized with a wide array of catalytic groups, enabling a broad spectrum of chemical transformations.

Solid Acid and Base Catalysis

-

Acid Catalysis: Brønsted acidity can be introduced by grafting sulfonic acid groups (-SO₃H) or by immobilizing heteropolyacids like phosphotungstic acid.[5][9][20] These materials are highly effective, recyclable catalysts for reactions such as esterification, Friedel-Crafts alkylation, and dehydration, offering a green alternative to corrosive liquid acids like H₂SO₄.[9][20]

-

Base Catalysis: Covalently attached amine groups (e.g., from APTES) create solid base catalysts.[25] These are widely used for Knoevenagel condensations, Aldol reactions, and as catalysts for CO₂ capture.[21][23]

-

Acid-Base Bifunctional Catalysis: A significant advantage of mesoporous this compound is the ability to create materials with both acidic and basic sites that can act cooperatively.[5][21] By spatially isolating these incompatible functionalities within the pore channels, it's possible to prevent their mutual neutralization.[26] These "wolf and lamb" catalysts enable one-pot cascade reactions, where a reactant is first processed by an acid site and its product is then immediately transformed by a nearby base site, mimicking the efficiency of biological enzyme cascades.[21][26][27]

Supported Metal Nanoparticle Catalysis